

Selectivity profile of ERK2 allosteric-IN-1 against other kinases

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Compound of Interest

Compound Name: ERK2 allosteric-IN-1

Cat. No.: B2699398

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Selectivity Profile of the Allosteric ERK1/2 Inhibitor SCH772984

A Comparative Guide for Researchers and Drug Development Professionals

Note: Information regarding a specific compound designated "ERK2 allosteric-IN-1" was not publicly available. This guide provides a comprehensive analysis of a well-characterized, potent, and selective allosteric inhibitor of ERK1/2, SCH772984, as a representative example for researchers interested in the selectivity of this class of inhibitors.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogenactivated protein kinase (MAPK) signaling cascade, a key pathway regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK pathway is a hallmark of many cancers, making ERK1/2 attractive therapeutic targets.[2][3] SCH772984 is a novel, potent, and selective inhibitor of ERK1 and ERK2, exhibiting a unique dual mechanism of action. It not only competes with ATP but also induces a conformational change in the kinase that prevents its phosphorylation by the upstream kinase MEK, a characteristic of some allosteric inhibitors.[2][4]

Kinase Selectivity Profile of SCH772984

The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. The selectivity of SCH772984 was assessed against a



large panel of human kinases using the KINOMEscanTM platform. The following table summarizes the inhibitory activity of SCH772984 against kinases that showed significant inhibition at a concentration of 1 μ M.

Table 1: Selectivity Profile of SCH772984 Against a Panel of Human Kinases. Data from a KINOMEscan™ assay showing kinases with greater than 50% inhibition at a 1 μM concentration of SCH772984.[1]

Kinase Target	Percentage Inhibition at 1 μM
MAPK1 (ERK2)	100%
MAP4K4 (HGK)	71%
MINK1	66%
CLK2	65%
ттк	62%
FLT4 (VEGFR3)	60%
GSG2 (Haspin)	51%
PRKD1 (PKCµ)	50%

As the data indicates, SCH772984 demonstrates high potency against its primary target, ERK2, with very few off-target kinases showing significant inhibition at a high concentration.[1] This high degree of selectivity is a desirable characteristic for a therapeutic candidate.

Experimental Protocols

KINOMEscan™ Selectivity Profiling Assay:

The kinase selectivity of SCH772984 was determined using the KINOMEscan[™] competition binding assay.[5][6] This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.



Assay Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., magnetic beads), and the test compound (SCH772984).[6][7] If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[8]

Procedure:

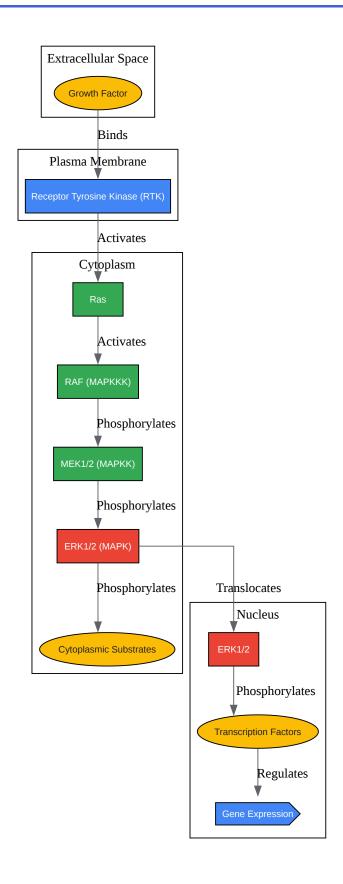
- Kinases, tagged with a unique DNA identifier, are combined with the immobilized ligand and the test compound in a multi-well plate.
- The mixture is incubated to allow for binding competition to reach equilibrium.[6]
- The solid support is then washed to remove any unbound components.[7]
- The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).[6][7]
- Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound (in this case, 1 μM).[1]

Signaling Pathway and Experimental Workflow

ERK/MAPK Signaling Pathway:

The ERK/MAPK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Ras then activates a three-tiered kinase cascade consisting of RAF (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK). Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular responses.





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Figure 1. Simplified diagram of the ERK/MAPK signaling cascade.



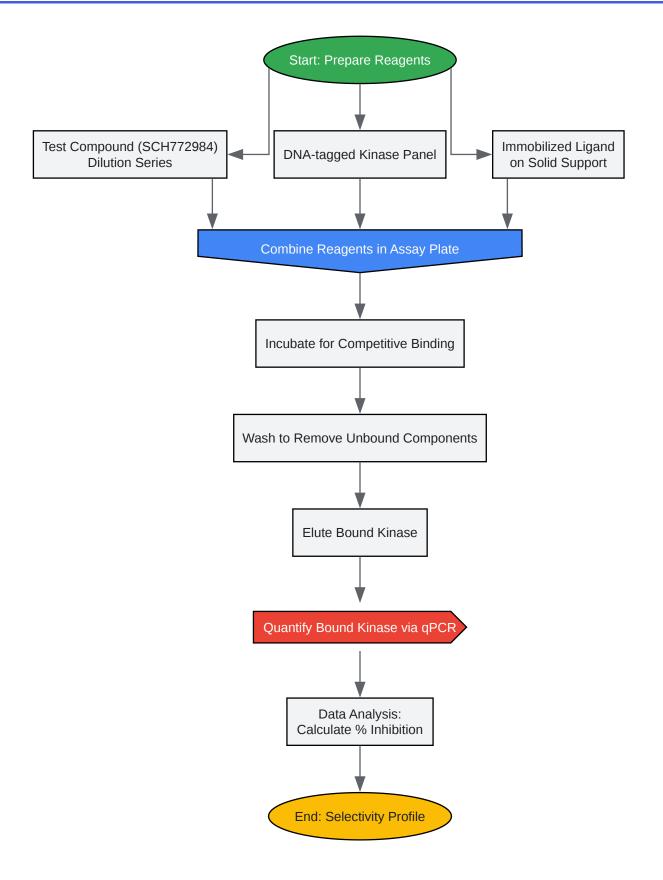




KINOMEscan™ Experimental Workflow:

The workflow for determining the kinase selectivity profile using the KINOMEscan $^{\text{TM}}$ assay is a systematic process designed for high-throughput screening.





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Figure 2. General workflow for the KINOMEscan™ assay.



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